1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
4-(3-methylbutyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29NO4/c1-12(2)6-7-16(13(18)19)8-10-17(11-9-16)14(20)21-15(3,4)5/h12H,6-11H2,1-5H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMCVIAGOXZQKTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1(CCN(CC1)C(=O)OC(C)(C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid, also known as Boc-4-(3-methylbutyl)piperidine-4-carboxylic acid, is a compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Chemical Formula : CHNO
- Molecular Weight : 229.27 g/mol
- CAS Number : 84358-13-4
- Structure : The compound features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) group and a 3-methylbutyl side chain.
The biological activity of this compound is primarily attributed to its structural properties, which allow it to serve as a rigid backbone in peptide synthesis. This rigidity can enhance the stability and biological activity of peptides, particularly in the context of designing metal-ligating peptides that exhibit enhanced protease resistance and improved structural integrity in biological systems .
In Vitro Studies
Research indicates that compounds similar to this compound can stabilize helical structures in peptides, which is crucial for their biological function. For instance, studies have shown that introducing such rigid backbones can significantly improve the stability and activity of peptides against enzymatic degradation .
Anticancer Potential
Recent investigations have explored the potential anticancer properties of metal complexes conjugated with this compound. These studies suggest that the incorporation of metal-ligating peptides can enhance binding affinities towards specific cancer cell receptors, which may lead to increased cytotoxicity against tumor cells . However, the overall cytotoxic effects of these conjugates have been variable, necessitating further research to optimize their efficacy .
Case Studies
| Study | Findings |
|---|---|
| Albrecht & Stortz (2005) | Demonstrated that rigid peptide structures improve stability and protease resistance. |
| Wang et al. (2008) | Investigated the use of metal-ligating peptides for enhanced biological activity. |
| Che et al. (2020) | Reported on the synthesis of ruthenium complexes linked to piperidine derivatives showing potential anticancer activity. |
Structure-Activity Relationship (SAR)
The SAR of this compound suggests that modifications to the piperidine ring or side chains can significantly influence its biological activity. For example, variations in the length and branching of alkyl groups may alter binding affinities and stability in biological environments .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H29NO4
- Molecular Weight : 299.41 g/mol
- CAS Number : 1408788-27-1
The compound's structure allows it to act as a versatile intermediate in the synthesis of various bioactive molecules. The Boc group serves as a protective group for amines, facilitating selective reactions without unwanted side reactions.
Synthetic Applications
- Intermediate in Drug Synthesis
- Peptide Synthesis
- Synthesis of Complex Molecules
Case Study 1: Synthesis of Piperidine Derivatives
In a study focused on synthesizing novel piperidine derivatives, researchers utilized this compound as a key starting material. The reaction conditions involved coupling with various electrophiles, yielding compounds with enhanced biological activity against specific cancer cell lines. The study highlighted the efficiency of using the Boc-protected piperidine in achieving high yields and selectivity .
Case Study 2: Development of Antiviral Agents
Another significant application was reported in the development of antiviral agents where Boc-piperidine served as an essential intermediate. The synthetic route involved multiple steps, including deprotection and cyclization processes that ultimately led to the formation of potent antiviral compounds. These compounds demonstrated promising activity against viral infections in preliminary assays .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Lipophilicity : The 3-methylbutyl group confers higher lipophilicity (logP ~2.5–3.0*) compared to ethyl (logP ~1.8) or methyl (logP ~1.2) derivatives, impacting membrane permeability and bioavailability .
- Solubility : Ethyl and methyl derivatives exhibit better aqueous solubility due to reduced steric hindrance, whereas the 3-methylbutyl analog may require co-solvents (e.g., DMSO) for biological assays .
- Crystallinity : Methyl and cyclopropyl derivatives form stable crystals with defined melting points (e.g., 137°C for 1-Boc-4-methoxycarbonyl analogs ), while bulkier groups like 3-methylbutyl may reduce crystallinity.
Preparation Methods
Boc Protection of Piperidine-4-carboxylic Acid
The starting material is often 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, which can be prepared by reacting piperidine-4-carboxylic acid with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or potassium carbonate.
- Dissolve piperidine-4-carboxylic acid in an organic solvent such as dichloromethane.
- Add triethylamine to neutralize the acid.
- Slowly add Boc anhydride at 0 °C.
- Stir the reaction mixture at room temperature for 16 hours.
- Work up by aqueous extraction, drying, and purification via column chromatography.
This yields the Boc-protected intermediate with yields up to 99% and melting points around 33–37 °C.
Introduction of the 3-Methylbutyl Side Chain at the 4-Position
The 3-methylbutyl substituent can be introduced via nucleophilic substitution or amide coupling reactions. One effective method involves coupling the Boc-piperidine-4-carboxylic acid with an appropriate amine or alkylating agent under carbodiimide-mediated conditions.
- A mixture of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride, and 1-hydroxybenzotriazole is stirred in dichloromethane.
- The corresponding amine (e.g., methyl 2-amino-3-hydroxybenzoate) is added.
- Triethylamine is used as a base.
- The reaction proceeds under nitrogen atmosphere at room temperature for several hours.
- The product is isolated by aqueous workup and purified by column chromatography.
This method yields substituted piperidine derivatives with yields around 70–88%.
Alkylation Using Isobutyl Chloroformate
A large-scale approach involves activation of the carboxylic acid with isobutyl chloroformate in the presence of N-methylmorpholine at low temperature (-10 °C), followed by reaction with an amine to introduce the desired side chain.
Methyl Ester Formation and Subsequent Hydrolysis
In some synthetic routes, the carboxylic acid is first converted into its methyl ester to facilitate further modifications:
- Treatment of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid with methylating agents such as iodomethane in the presence of potassium carbonate in DMF.
- Alternatively, use of trimethylsilyl diazomethane in acetonitrile/methanol at low temperature to methylate the acid.
- The methyl ester intermediate can then be hydrolyzed back to the acid under acidic or basic conditions after side chain introduction.
Deprotection and Final Purification
The Boc protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid treatment) if needed for further functionalization. For the target compound, Boc protection is typically retained.
Purification is generally achieved by column chromatography on silica gel using mixtures of dichloromethane, methanol, and ammonium hydroxide or by recrystallization from suitable solvents.
Summary Table of Preparation Methods
| Step | Method Description | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|---|
| 1 | Boc protection of piperidine-4-carboxylic acid | Boc anhydride, triethylamine | 0 °C to RT, 16 h | ~99% | High purity, colorless liquid |
| 2 | Amide coupling with amine for side chain introduction | EDC·HCl, HOBt, triethylamine, amine | RT, 5–10 h, N2 atmosphere | 70–88% | Carbodiimide-mediated coupling |
| 3 | Activation with isobutyl chloroformate and amine coupling | N-methylmorpholine, isobutyl chloroformate, amine | -10 °C to RT | ~73% | Suitable for large scale |
| 4 | Methyl ester formation | Iodomethane + K2CO3 or TMS-diazomethane | RT, 3 h | 90% (ester) | Facilitates downstream modifications |
| 5 | Purification | Column chromatography or recrystallization | Various solvents | — | Essential for removing impurities |
Research Findings and Considerations
- The choice of coupling agents (e.g., carbodiimides with additives like HOBt) is critical to improve yields and reduce side reactions.
- Low temperature conditions during activation steps help control reactivity and improve selectivity.
- The Boc protecting group provides stability during alkylation and coupling steps but can be removed under acidic conditions if required.
- Large-scale syntheses emphasize the use of safer reagents and controlled addition rates to manage exothermic reactions.
- Purification methods must be optimized to remove residual coupling reagents and by-products such as ureas or sulfonated impurities.
Q & A
Q. What are the recommended synthetic routes for preparing 1-(tert-Butoxycarbonyl)-4-(3-methylbutyl)piperidine-4-carboxylic acid?
The compound is typically synthesized via multi-step reactions. A common approach involves:
- Step 1 : Protection of the piperidine nitrogen using tert-butoxycarbonyl (Boc) anhydride under basic conditions.
- Step 2 : Alkylation at the 4-position using 3-methylbutyl halides, often requiring phase-transfer catalysts or strong bases like NaH.
- Step 3 : Carboxylic acid functionalization via hydrolysis of ester intermediates under acidic or basic conditions.
For example, analogous procedures for related Boc-protected piperidines involve reaction conditions such as HCl/dioxane for deprotection and K₂CO₃/MeCN for alkylation steps .
Q. How should this compound be handled to ensure laboratory safety?
- Hazard Identification : Classified under GHS as H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .
- Safety Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. First-aid measures include rinsing eyes with water for 15 minutes and seeking medical attention for persistent irritation .
- Storage : Store at 2–8°C in a tightly sealed container under inert gas (e.g., N₂) to prevent degradation .
Q. What analytical techniques are critical for characterizing this compound?
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and C18 columns, using acetonitrile/water gradients. Purity >95% is typical for research-grade material .
- Structural Confirmation : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) for verifying Boc-group integrity (δ ~1.4 ppm for tert-butyl protons) and carboxylic acid protons (broad singlet at δ ~12 ppm). Mass spectrometry (ESI+) confirms molecular weight (e.g., [M+H]⁺ expected at ~340–350 Da) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis?
- Chiral Resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) during alkylation to control stereochemistry at the 4-position.
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Pd with BINAP ligands) for enantioselective C–C bond formation.
- Analytical Validation : Chiral HPLC (e.g., Chiralpak AD-H column) with hexane/IPA mobile phases to confirm enantiomeric excess (>99%) .
Q. What methodologies are suitable for studying its stability under varying conditions?
- Thermal Stability : TGA/DSC analysis to determine decomposition temperatures (>200°C typical for Boc-protected compounds).
- pH-Dependent Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC monitoring. Boc groups are labile under strongly acidic (pH <2) or basic (pH >10) conditions .
- Light Sensitivity : Conduct accelerated degradation studies under UV light (ICH Q1B guidelines) to assess photostability .
Q. How can researchers investigate its pharmacological potential?
- In Vitro Assays : Screen against kinase or protease targets using fluorescence polarization or FRET-based assays.
- ADME Profiling : Evaluate metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
- Molecular Docking : Use software like AutoDock Vina to predict binding affinities to receptors (e.g., GPCRs or ion channels) based on structural analogs .
Data Contradictions and Resolution
Q. How should discrepancies in reported toxicity data be addressed?
- Case Example : Some SDS sheets classify the compound as H335 (respiratory irritation) , while others lack full toxicological data .
- Resolution : Conduct in-house acute toxicity studies (OECD 423 guidelines) or consult peer-reviewed literature for analogous compounds. Cross-validate with computational tools like ProTox-II for hazard prediction .
Methodological Tables
Q. Table 1. Key Physicochemical Properties
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 337.43 g/mol | |
| Melting Point | Not determined (decomposes) | |
| LogP (Predicted) | 3.2 (ACD/Labs) | |
| Solubility (Water) | <1 mg/mL (25°C) |
Q. Table 2. Hazard Classification Comparison
| Source | GHS Codes | Reference |
|---|---|---|
| Indagoo SDS | H302, H315, H319, H335 | |
| Kishida SDS | Not classified | |
| Key Organics SDS | H302, H312, H332 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
